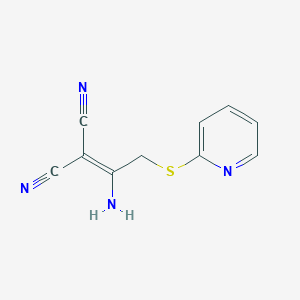
N1,N4-Bisazidospermine bistosylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N4-Bisazidospermine bistosylate is a synthetic organic compound known for its role as a spermine linker containing two azide groups. These azide groups can react with alkyne, bicyclo[6.1.0]non-4-yne, and dibenzocyclooctyne via Click Chemistry to yield stable triazole linkages . This compound is widely used in scientific research due to its ability to form covalent bonds between biological molecules.
準備方法
Synthetic Routes and Reaction Conditions
N1,N4-Bisazidospermine bistosylate is synthesized through a multi-step process involving the reaction of spermine with azidoethanol under specific conditions. The azide groups are introduced to the spermine backbone through nucleophilic substitution reactions . The reaction typically requires the use of solvents such as dimethylformamide and catalysts like copper(I) bromide to facilitate the formation of azide groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in batch reactors, followed by purification steps such as recrystallization and chromatography to achieve the desired purity .
化学反応の分析
Types of Reactions
N1,N4-Bisazidospermine bistosylate undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide groups react with alkynes, bicyclo[6.1.0]non-4-yne, and dibenzocyclooctyne to form stable triazole linkages
Photochemical Reactions: The azide groups can be activated by ultraviolet light, leading to the formation of highly reactive nitrene intermediates.
Common Reagents and Conditions
Reagents: Alkynes, bicyclo[6.1.0]non-4-yne, dibenzocyclooctyne, copper(I) bromide, dimethylformamide
Major Products Formed
The major products formed from these reactions are triazole linkages, which are highly stable and useful in various applications such as bioconjugation and material science .
科学的研究の応用
N1,N4-Bisazidospermine bistosylate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent to study the structure and function of biological molecules.
Biology: Employed in bioconjugation techniques to link biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential in drug delivery systems and targeted therapies.
Industry: Utilized in the development of advanced materials and polymers with enhanced properties.
作用機序
N1,N4-Bisazidospermine bistosylate works by forming covalent bonds between adjacent functional groups in biological molecules. The azide groups on the molecule can be activated by ultraviolet light, leading to the formation of highly reactive nitrene intermediates. These intermediates can then react with nearby functional groups, such as amines or sulfhydryls, to form covalent bonds. This mechanism allows for precise and stable modification of biomolecules, making it valuable in various research applications .
類似化合物との比較
Similar Compounds
N1,N4-Bis(2-azidoethyl)spermine: Similar structure but with different azide positioning.
N1,N4-Bis(3-azidopropyl)spermine: Another variant with different linker length.
Uniqueness
N1,N4-Bisazidospermine bistosylate is unique due to its specific azide positioning and ability to form highly stable triazole linkages through Click Chemistry. This makes it particularly useful in applications requiring stable and specific bioconjugation .
特性
IUPAC Name |
N,N'-bis(3-azidopropyl)butane-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N8/c11-17-15-9-3-7-13-5-1-2-6-14-8-4-10-16-18-12/h13-14H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRXHZIUQXHTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN=[N+]=[N-])CNCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2773539.png)
![N-(4-chlorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2773540.png)
![3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2773542.png)


![3-[(4,6-dimethylpyrimidin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B2773547.png)

![(3Ar,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2773550.png)
![5-(furan-2-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1,2-oxazole-3-carboxamide](/img/structure/B2773552.png)
![6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2773556.png)
![7-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2773557.png)

![N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride](/img/structure/B2773560.png)

